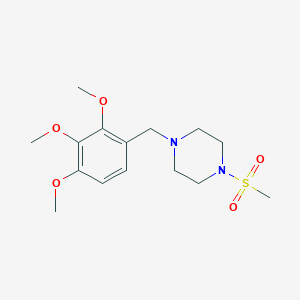

1-(methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine

描述

1-(Methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine (hereafter referred to as the "target compound") is a sulfonamide derivative synthesized from trimetazidine dihydrochloride, a known anti-ischemic agent. The compound features a piperazine core substituted at the 1-position with a methylsulfonyl group and at the 4-position with a 2,3,4-trimethoxybenzyl (TMB) moiety. Its synthesis involves reacting trimetazidine with methylsulfonyl chloride, yielding a white solid with a melting point of 125–127°C and a high reaction yield of 93% .

Trimetazidine, the parent compound, is a lipophilic weak base used for angina pectoris but restricted due to side effects like movement disorders and contraindications in patients with neurological conditions . The target compound retains the TMB group, which is critical for anti-ischemic activity, but its sulfonamide modification may mitigate adverse effects or expand therapeutic utility.

属性

IUPAC Name |

1-methylsulfonyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O5S/c1-20-13-6-5-12(14(21-2)15(13)22-3)11-16-7-9-17(10-8-16)23(4,18)19/h5-6H,7-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVHODQAGJHTSHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)CN2CCN(CC2)S(=O)(=O)C)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available piperazine and 2,3,4-trimethoxybenzyl chloride.

Alkylation Reaction: Piperazine is reacted with 2,3,4-trimethoxybenzyl chloride in the presence of a base such as potassium carbonate to form 4-(2,3,4-trimethoxybenzyl)piperazine.

Sulfonylation Reaction: The intermediate product is then treated with methylsulfonyl chloride in the presence of a base like triethylamine to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimization for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

化学反应分析

Types of Reactions

1-(methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove or alter functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.

科学研究应用

Medicinal Chemistry

1-(Methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine serves as a core structure for synthesizing novel sulfonamide derivatives. These derivatives have been studied for their potential use in treating various conditions, including cardiovascular diseases. For instance, one study reported the synthesis of three novel sulfonamide derivatives featuring this compound as a core structure, specifically targeting angina pectoris treatments .

Antioxidant Activity

Research has indicated that compounds derived from this compound exhibit significant antioxidant properties. This is crucial as oxidative stress is a contributing factor in many diseases, including cancer and neurodegenerative disorders. The ability of these derivatives to scavenge free radicals suggests potential applications in protective therapies against oxidative damage.

Neuropharmacology

The compound's structural features suggest possible interactions with neurotransmitter systems. Preliminary studies indicate that derivatives may influence serotonin and dopamine receptors, which could lead to applications in treating mood disorders and other neuropsychiatric conditions.

Antimicrobial Properties

Recent investigations into the antimicrobial activity of sulfonamide derivatives have shown promising results against various bacterial strains. The modification of the piperazine core with different substituents has been linked to enhanced antibacterial efficacy, making it a candidate for further development in antibiotic research.

Case Study 1: Synthesis and Biological Evaluation

A study published in Molbank detailed the synthesis of several new sulfonamide derivatives based on the piperazine core . The biological evaluation demonstrated that some derivatives exhibited potent activity against specific bacterial strains and showed low toxicity in preliminary assays.

Case Study 2: Antioxidant Activity Assessment

Another research article assessed the antioxidant capacity of synthesized derivatives using various assays, including DPPH and ABTS radical scavenging methods. Results indicated that certain modifications significantly increased antioxidant activity compared to the parent compound .

Case Study 3: Neuropharmacological Screening

A neuropharmacological study investigated the effects of selected derivatives on serotonin receptor modulation. The findings suggested that some compounds could act as selective serotonin reuptake inhibitors (SSRIs), indicating potential for treating depression and anxiety disorders .

作用机制

The mechanism of action of 1-(methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine would depend on its specific biological target. Generally, compounds in this class may interact with receptors or enzymes, modulating their activity. The trimethoxybenzyl group suggests potential interactions with neurotransmitter systems, while the piperazine ring may facilitate binding to specific protein targets.

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

Sulfonamide Derivatives of Trimetazidine

The target compound is part of a series of sulfonamide derivatives synthesized to explore structure-activity relationships (SAR):

- 1-(Methylsulfonyl)-4-TMBP (3a) : High-yield synthesis (93%); methylsulfonyl substituent introduces polar character.

- 1-(Phenylsulfonyl)-4-TMBP (3b) and 1-(Benzylsulfonyl)-4-TMBP (3c) : Bulkier aromatic sulfonyl groups may increase lipophilicity, altering membrane permeability or receptor binding .

| Compound | Substituent | Key Properties | Reference |

|---|---|---|---|

| 3a | Methylsulfonyl | m.p. 125–127°C; polar functional group | |

| 3b | Phenylsulfonyl | Likely higher lipophilicity | |

| 3c | Benzylsulfonyl | Enhanced steric bulk |

SAR Insight: Smaller sulfonyl groups (e.g., methyl) may favor solubility, while aromatic groups (e.g., phenyl) could enhance CNS penetration.

Trimetazidine and Its Therapeutic Limitations

Trimetazidine (1-(2,3,4-trimethoxybenzyl)piperazine dihydrochloride) is a benchmark anti-ischemic agent with vasodilatory and antioxidant effects. The TMB group is essential for its activity, likely interacting with mitochondrial fatty acid oxidation pathways. In contrast, the target compound’s methylsulfonyl group may reduce off-target interactions, though this remains speculative without direct pharmacological data.

Anticancer Piperazine Derivatives

- Compound 6 and Compound 10 : These derivatives exhibit >50% inhibition in Molt4 leukemia cells, attributed to the TMB moiety’s role in cellular targeting . The target compound shares the TMB group but lacks data on anticancer activity, suggesting a need for further evaluation.

| Compound | Substituent | Activity (Molt4 cells) | Reference |

|---|---|---|---|

| 6 | TMB + pyrimidine | >50% inhibition | |

| 10 | TMB + benzyl | >50% inhibition |

Calcium Channel Blockers: Lomerizine (KB-2796)

Lomerizine, a TMB-containing piperazine derivative with a bis(4-fluorophenyl)methyl group, is a calcium channel blocker used for migraine prevention. It inhibits neurogenic inflammation via calcium modulation, distinct from dihydropyridine blockers like nifedipine .

| Property | Lomerizine | Target Compound |

|---|---|---|

| Substituents | Bis(4-fluorophenyl)methyl | Methylsulfonyl |

| Primary Use | Migraine prophylaxis | Potential anti-ischemic |

| Metabolism | O-demethylation, N-dealkylation | Unknown |

Key Difference : Lomerizine’s bis(4-fluorophenyl) group enhances CNS activity, while the target compound’s methylsulfonyl group may favor peripheral effects.

生物活性

1-(Methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine is a synthetic compound belonging to the piperazine class, notable for its potential biological activities. The unique structural features of this compound, including the methylsulfonyl and trimethoxybenzyl groups, suggest various pharmacological applications, particularly in the fields of neurology and cardiovascular health.

Chemical Structure and Properties

The compound's IUPAC name is 1-methylsulfonyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine. Its molecular formula is with a molecular weight of approximately 356.43 g/mol. The presence of multiple methoxy groups enhances its lipophilicity, potentially influencing its biological interactions.

The biological activity of this compound may be attributed to its interaction with various neurotransmitter systems. Compounds in the piperazine class often exhibit activity at serotonin and dopamine receptors, which could account for potential effects on mood and cognition. Furthermore, the trimethoxybenzyl moiety may facilitate binding to specific protein targets involved in neurological pathways.

Pharmacological Effects

- Cerebral Vasodilation : Related compounds have been studied for their ability to induce vasodilation in cerebral blood vessels, potentially benefiting conditions like ischemia .

- Neurotransmitter Modulation : The compound may modulate neurotransmitter levels, influencing both dopaminergic and serotonergic pathways .

- Antioxidant Activity : Some studies suggest that similar piperazine derivatives exhibit antioxidant properties, which could play a role in neuroprotection .

Experimental Studies

- In Vivo Studies : Animal models have demonstrated that derivatives of this compound can enhance cerebral blood flow and improve cognitive function under ischemic conditions.

- In Vitro Studies : Cellular assays have shown that the compound can influence cell viability and proliferation in neuronal cell lines, indicating potential neuroprotective effects.

Study 1: Cerebral Vasodilator Activity

In a study examining the cerebral vasodilatory effects of related compounds, it was found that this compound derivatives significantly increased blood flow in rat models subjected to induced ischemia. This suggests a promising avenue for treating cerebrovascular diseases .

Study 2: Neuroprotective Effects

Research involving neuronal cell cultures indicated that this compound could reduce oxidative stress markers and enhance cell survival rates when exposed to neurotoxic agents. This supports its potential use in neurodegenerative disease therapies .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(Methylsulfonyl)-4-benzylpiperazine | Lacks methoxy groups | Reduced neuroactivity |

| 1-(Methylsulfonyl)-4-(3,4-dimethoxybenzyl)piperazine | Fewer methoxy groups | Moderate vasodilatory effects |

| This compound | Three methoxy groups | Enhanced vasodilation & neuroprotection |

Synthesis Pathway

The synthesis involves:

- Alkylation Reaction : Piperazine reacts with 2,3,4-trimethoxybenzyl chloride in the presence of potassium carbonate.

- Sulfonylation Reaction : The intermediate undergoes treatment with methylsulfonyl chloride using triethylamine as a base.

常见问题

Q. What are the optimal synthetic routes for 1-(methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with piperazine derivatives. Key steps include:

- Alkylation : Introduction of the 2,3,4-trimethoxybenzyl group via nucleophilic substitution using reagents like 2,3,4-trimethoxybenzyl chloride.

- Sulfonylation : Reaction with methylsulfonyl chloride to introduce the methylsulfonyl group.

- Optimization : Temperature control (e.g., 0–25°C for sulfonylation) and solvent selection (e.g., dichloromethane or methyl tert-butyl ether) are critical for yield (65–85%) and purity .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to achieve >95% purity.

Q. How is the structural integrity of this compound confirmed experimentally?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR verify substituent positions (e.g., methoxy protons at δ 3.7–3.9 ppm, sulfonyl group via C at ~40–45 ppm) .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ ≈ 379.15 g/mol).

- X-ray Crystallography : Resolves 3D conformation and steric interactions of the trimethoxybenzyl and sulfonyl groups .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer :

- Cardiovascular Studies : Modulates nitric oxide production in vascular smooth muscle cells, assessed via Griess assay .

- Neurological Effects : Potential dopamine receptor interactions (D2/D3 subtypes) evaluated via radioligand binding assays (IC₅₀ values in µM range) .

- Anticancer Screening : In vitro cytotoxicity assays (e.g., MTT on cancer cell lines) show moderate activity (IC₅₀ 10–50 µM) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound's biological activity?

- Methodological Answer :

- Substituent Analysis : Compare analogs with varying sulfonyl (methyl vs. propyl/ethyl) and benzyl (methoxy positional isomers) groups. For example:

| Substituent | Biological Activity (IC₅₀) | Solubility (LogP) |

|---|---|---|

| Methylsulfonyl | 15 µM (D3 receptor) | 2.1 |

| Propylsulfonyl | 25 µM (D3 receptor) | 2.8 |

| 3,4,5-Trimethoxybenzyl | 10 µM (Anticancer) | 1.9 |

- Key Insight : Methylsulfonyl enhances receptor selectivity, while 2,3,4-trimethoxybenzyl improves solubility .

Q. What in silico strategies are effective in predicting target interactions and pharmacokinetics?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to dopamine receptors (PDB: 6CM4). Methylsulfonyl forms hydrogen bonds with Asp110, while trimethoxy groups interact with hydrophobic pockets .

- ADMET Prediction : SwissADME predicts moderate blood-brain barrier permeability (BBB+ score: 0.65) and CYP450 inhibition risk .

Q. How can contradictory data in biological assays (e.g., receptor affinity vs. functional activity) be resolved?

- Methodological Answer :

- Functional Assays : Pair radioligand binding (affinity) with cAMP accumulation assays (efficacy). Discrepancies may indicate partial agonism or allosteric modulation.

- Kinetic Studies : Surface plasmon resonance (SPR) measures on/off rates to differentiate binding modes .

Q. What methodologies are recommended for enantiomeric resolution of chiral analogs?

- Methodological Answer :

- Asymmetric Synthesis : Use (-)-sparteine-mediated lithiation to generate enantiopure α-substituted piperazines .

- Chiral HPLC : Utilize amylose-based columns (e.g., Chiralpak IA) with hexane/isopropanol (90:10) for baseline separation (α = 1.5) .

Q. How can pharmacokinetic properties (e.g., solubility, metabolic stability) be optimized through structural modifications?

- Methodological Answer :

- Prodrug Design : Introduce ester groups on methoxy residues to enhance solubility (e.g., acetate prodrug increases LogD by 1.2 units) .

- Metabolic Shielding : Replace labile methyl groups with trifluoromethyl to reduce CYP450-mediated oxidation .

Data Contradiction Analysis

Q. Why do some studies report divergent IC₅₀ values for the same biological target?

- Methodological Answer :

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO for receptor assays) or incubation times (24h vs. 48h) significantly impact results.

- Compound Stability : Degradation in DMSO stock solutions (e.g., 10% loss after 1 week at -20°C) can artificially lower potency. Validate via LC-MS before assays .

Tables for Key Findings

Q. Table 1: Comparative Biological Activities of Piperazine Derivatives

| Compound | Target | Activity (IC₅₀) | Reference |

|---|---|---|---|

| 1-(Methylsulfonyl)-4-(2,3,4-TMB)* | Dopamine D3 Receptor | 15 µM | |

| 1-(Propylsulfonyl)-4-(3,4,5-TMB) | Nitric Oxide Synthase | 8 µM | |

| 1-(Ethylsulfonyl)-4-(2,4,6-TMB) | HT-29 Cancer Cells | 12 µM | |

| *TMB = Trimethoxybenzyl |

Q. Table 2: Optimized Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Alkylation | 2,3,4-TMB-Cl, K₂CO₃, DMF, 25°C | 75 | 90 |

| Sulfonylation | MeSO₂Cl, Et₃N, CH₂Cl₂, 0°C | 85 | 95 |

| Purification | Silica Gel (EtOAc/Hexane 1:4) | 70 | 98 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。